Nsci

Description

Conceptual Framework of NSCI within Chemical Biology Research

Within chemical biology, this compound serves as a valuable tool for probing and manipulating cellular processes, particularly those involving caspase-3 activity. Chemical biology often utilizes small molecules like this compound to dissect complex biological pathways, offering insights into protein function, signal transduction, and disease mechanisms. As a selective inhibitor, this compound allows researchers to specifically block the activity of caspase-3, thereby helping to delineate the roles of this particular enzyme in various cellular contexts. bpsbioscience.comchemsrc.com This targeted approach is crucial for understanding the precise contributions of caspase-3 within the broader network of cellular events, such as apoptosis.

Historical Context of this compound's Identification as a Biochemical Modulator

The identification of this compound as a biochemical modulator is rooted in the broader effort to understand and control apoptosis, a fundamental process in multicellular organisms. Caspases, a family of cysteine proteases, are central executioners of apoptosis. embopress.orgbiocare.net Among these, caspase-3 is a key effector caspase, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cells. embopress.org The search for selective caspase inhibitors gained momentum as researchers sought to modulate apoptosis in the context of various diseases where dysregulated cell death plays a role. chemspider.comkagero.pl

This compound emerged from research focused on developing nonpeptide inhibitors of caspases. chemspider.com The work by Chu and colleagues in 2005 on N-benzylisatin sulfonamide analogues is a significant part of this history, likely detailing the synthesis and initial characterization of compounds including this compound for their caspase inhibitory activity. chemsrc.com This research aimed to identify small molecules that could selectively target caspases, offering potential advantages over peptide-based inhibitors, such as improved cell permeability and metabolic stability. The identification of this compound as a potent caspase-3 inhibitor contributed to the growing library of chemical tools available for apoptosis research.

Significance of this compound in Current Chemical Research Paradigms

This compound holds significance in current chemical research due to its defined activity as a selective caspase-3 inhibitor. Its use allows researchers to investigate the consequences of specifically inhibiting caspase-3 in diverse biological systems. This is particularly relevant in studies of apoptosis, cell cycle regulation, and various disease models where caspase-3 is implicated. bpsbioscience.comchemspider.comchemsrc.comembopress.orgbiocare.netkagero.plnih.govnih.gov

Detailed research findings on this compound's inhibitory profile highlight its selectivity. Studies have reported the following IC₅₀ values for this compound against various caspases:

| Caspase | IC₅₀ (nM) |

| Caspase-3 | 14.5 ± 1.6 |

| Caspase-7 | 21.8 ± 3.5 |

| Caspase-6 | >5000 |

| Caspase-1 | >10000 |

| Caspase-8 | >50000 |

Data Source: chemsrc.com

This data demonstrates that this compound is significantly more potent against caspase-3 and caspase-7 compared to caspases -1, -6, and -8, indicating its selective nature. chemsrc.com The mechanism of inhibition for isatin (B1672199) sulfonamide inhibitors like this compound involves interactions with the enzyme's active site, particularly the S2 subsite, which contributes to their selectivity for caspases-3 and -7. bpsbioscience.comchemspider.com

This compound has been utilized in various research applications, including studies on apoptosis in cultured tick cells and in investigations of anti-CD3-induced apoptosis in specific T cell populations. For instance, in research exploring the effects of Vitamin K3 and Vitamin C, this compound was used as an inhibitor to protect cells, demonstrating its application in experimental studies of cell death pathways. selleckchem.com

The availability and characterized activity of this compound make it a valuable probe in chemical biology for dissecting caspase-dependent pathways, contributing to a deeper understanding of fundamental biological processes and facilitating the exploration of potential therapeutic targets.

Structure

3D Structure

Properties

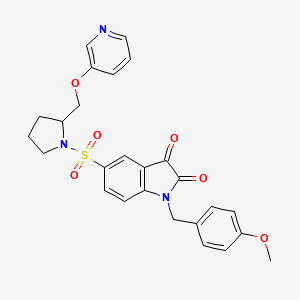

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-[2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJBIYJRNFDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of Nsci and Analogues

Established Synthetic Pathways for NSCI Chemical Structure

An established synthetic pathway for this compound (Caspase-3-IN-1) involves the construction of the key isatin (B1672199) sulfonamide core and the subsequent attachment of the specific side chains. A prominent route, as described in the synthesis of N-benzylisatin sulfonamide analogues, utilizes 5-isatinsulfonic acid, sodium salt hydrate (B1144303) as a starting material acs.org. This intermediate undergoes reaction with phosphorus oxychloride to yield the key coupling partner, 5-chlorosulfonylisatin acs.org.

Simultaneously, the pyrrolidine (B122466) portion of the molecule is prepared. This involves starting with N-Boc-2-pyrrolmethanol, where the hydroxyl group is first tosylated. The resulting tosylate is then subjected to displacement with sodium phenoxide to introduce the phenoxymethyl (B101242) group acs.org. For the synthesis of this compound specifically, a 3-pyridyloxymethyl group is required, suggesting a similar displacement reaction utilizing a pyridin-3-olate species or a related methodology to incorporate the pyridine (B92270) moiety.

The final steps of this established route involve deprotection of the N-Boc group from the substituted pyrrolidine intermediate, followed by coupling of the resulting secondary amine with the previously prepared 5-chlorosulfonylisatin. This coupling reaction is typically performed in the presence of a base, such as triethylamine, to scavenge the acid generated acs.org. Alkylation of the isatin nitrogen with a benzyl (B1604629) group or a substituted benzyl group, such as the 4-methoxybenzyl group found in this compound, is then carried out using a base like sodium hydride and the appropriate alkyl halide acs.org.

A general synthetic sequence can be summarized as follows:

Preparation of 5-chlorosulfonylisatin from 5-isatinsulfonic acid.

Synthesis of the substituted pyrrolidine intermediate with the desired oxygen-linked heterocycle (e.g., pyridin-3-yloxy).

Coupling of the 5-chlorosulfonylisatin with the substituted pyrrolidine.

Alkylation of the isatin nitrogen with the 4-methoxybenzyl group.

This pathway provides a convergent approach to the this compound structure, bringing together the functionalized isatin core and the chiral pyrrolidine unit.

Exploration of Novel Synthetic Routes for this compound

While the established pathway provides access to this compound and its analogues, the exploration of novel synthetic routes remains an active area in organic chemistry. Novel approaches could aim to improve efficiency, reduce the number of steps, utilize more readily available starting materials, or enhance sustainability. Although specific novel routes solely for this compound (Caspase-3-IN-1) are not extensively detailed in the immediate search results beyond the primary established method, research into the synthesis of related isatin and sulfonamide derivatives suggests potential alternative strategies.

For instance, novel methods for the synthesis of sulfonamides from thiols using controlled oxidation have been reported Current time information in Bangalore, IN.. Similarly, advancements in the synthesis of substituted indoles and oxindoles could potentially be leveraged for the preparation of the isatin core structure acs.org. Multicomponent reactions or cascade sequences could also offer more convergent and efficient pathways to assemble the complex this compound scaffold in fewer steps. The development of catalytic methods for key bond-forming events, such as the sulfonylation or the N-alkylation of the isatin nitrogen, could also constitute novel routes.

The field of synthetic methodology is continuously evolving, and new reagents, catalysts, and reaction conditions are constantly being developed that could be applicable to the synthesis of molecules like this compound. biorxiv.org

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing properties. The core structure of this compound, featuring an N-benzylisatin substituted with a sulfonamide linked to a substituted pyrrolidine, offers multiple points for structural variation acs.org. Analogues can be synthesized by modifying any of these key components.

Modifications on the isatin ring can include varying the N-linked arylalkyl group (e.g., replacing 4-methoxybenzyl with other substituted benzyl groups or different alkyl chains) acs.org. The sulfonamide linker can also be altered, although the sulfonamide group itself is often critical for interaction with the biological target. Variations on the substituted pyrrolidine ring are common, including changes to the heterocycle linked via the oxygen (e.g., replacing pyridine with other aromatic or heteroaromatic rings) or modifications to the pyrrolidine ring itself acs.orgacs.org.

Research into caspase inhibitors often involves the synthesis of libraries of compounds with systematic variations to understand how structural changes impact inhibitory activity and selectivity acs.orgresearchgate.netekb.eg. These synthetic efforts contribute to the broader understanding of how to assemble these complex molecules and introduce diverse functionalities.

Design Principles for this compound Analogues based on Biochemical Activity

The design of this compound analogues is guided by the understanding of how the molecule interacts with its biological target, caspase-3 nih.govvulcanchem.comacs.org. While the article excludes detailed discussion of biochemical activity profiles, the design principles based on this activity are relevant to synthesis. Molecular modeling studies and structure-activity relationship (SAR) data provide insights into which parts of the molecule are important for binding and how modifications might affect this interaction acs.orgresearchgate.netekb.egrsc.orgresearchgate.net.

Design principles for analogue synthesis often involve:

Mimicking key interactions: Identifying functional groups in this compound that form crucial interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) with the caspase-3 active site and designing analogues that maintain or enhance these interactions acs.orgacs.org.

Exploring steric and electronic effects: Introducing substituents with different steric bulk or electronic properties at various positions on the isatin, benzyl, pyrrolidine, or pyridyloxy moieties to probe the spatial and electronic requirements of the binding site acs.orgchemsrc.com.

Incorporating bioisosteres: Replacing functional groups with bioisosteres (substituents that confer similar biological properties) to improve metabolic stability, pharmacokinetic properties, or reduce toxicity, while ideally retaining or improving target binding mdpi.com.

Simplifying the structure: Designing simplified analogues that retain the essential pharmacophore elements for activity, potentially leading to more straightforward syntheses researchgate.netmdpi.com.

These design principles directly influence the synthetic strategies employed, dictating which precursors and reaction methodologies are needed to access the desired structural variations.

Stereoselective Synthesis Approaches for this compound and its Analogues

The presence of a chiral center in the pyrrolidine ring of this compound, specifically the (2S) configuration, highlights the importance of stereoselective synthesis in accessing the biologically active enantiomer nih.gov. Stereoselective synthesis aims to produce a desired stereoisomer in preference to others rsc.org.

For this compound and its analogues, achieving the correct stereochemistry at the 2-position of the pyrrolidine ring is critical. This is typically achieved by using a chiral building block, such as (S)-N-Boc-2-pyrrolmethanol or a similarly protected chiral pyrrolidine derivative, as a starting material in the synthetic route acs.org. The stereochemistry of this precursor is then carried through the subsequent reaction steps.

Alternatively, asymmetric synthesis methodologies could be employed to introduce the desired stereochemistry during the synthesis. This could involve using chiral catalysts, chiral auxiliaries, or performing reactions under chiral control to favor the formation of one enantiomer over the other acs.orgacs.orgzhanggroup.orgdoaj.orgresearchgate.netrsc.org. Examples of stereoselective approaches in the synthesis of related heterocyclic compounds and caspase inhibitors have been reported, demonstrating the applicability of these methods in this area doaj.orgresearchgate.netrsc.org.

Mechanistic Investigations of this compound Chemical Synthesis Reactions

Mechanistic investigations in chemical synthesis aim to understand the detailed step-by-step process by which a reaction occurs, including the intermediates formed and the transition states involved researchgate.netnih.govchemicalbook.com. While the primary literature on this compound synthesis focuses on the synthetic route and biological activity, understanding the mechanisms of the key reactions involved is important for optimizing conditions and developing novel pathways.

For the synthesis of this compound, mechanistic studies could focus on:

Sulfonylation reactions: Investigating the mechanism of the reaction between 5-isatinsulfonic acid and phosphorus oxychloride to form the sulfonyl chloride, or the coupling reaction between the sulfonyl chloride and the pyrrolidine amine Current time information in Bangalore, IN..

N-Alkylation of isatin: Studying the mechanism of the alkylation of the isatin nitrogen with the benzyl halide in the presence of a base acs.org. This is typically an SN2 reaction, but reaction conditions can influence side products or competing reactions.

Nucleophilic displacement on the pyrrolidine side chain: Examining the mechanism of the displacement of the tosylate group by the pyridin-3-olate to form the ether linkage acs.org.

Although specific detailed mechanistic investigations solely on the synthesis of this compound were not found, studies on similar reactions in organic chemistry provide a basis for understanding the likely mechanisms. For example, mechanistic studies on the ring-opening and re-closure of isatin rings have been reported in the context of radiolabeling related compounds rsc.orgresearchgate.net. Such studies, often employing spectroscopic techniques and computational methods, can provide valuable insights into reaction pathways and inform strategies for improving yield and selectivity.

Optimization of Reaction Conditions for this compound Production

Optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize yield, purity, and efficiency while minimizing reaction time, cost, and environmental impact acs.orgekb.egresearchgate.netnih.govresearchgate.net. For the synthesis of this compound, optimization would involve systematically varying parameters for each step in the synthetic route.

Key parameters that would be subject to optimization include:

Solvent: The choice of solvent can significantly impact reaction rate, solubility of reactants and products, and selectivity nih.gov.

Temperature: Reaction temperature affects reaction rate and can influence selectivity and the formation of side products.

Concentration: The concentrations of reactants and catalysts can affect reaction rate and pathway.

Stoichiometry: The relative amounts of reactants and reagents are optimized to ensure complete conversion of the limiting reagent and minimize excess reagents.

Reaction time: The duration of the reaction is optimized to achieve maximum conversion while avoiding degradation or side reactions.

Catalyst (if applicable): The choice and loading of catalyst can significantly impact reaction rate and selectivity.

Base (if applicable): The choice and amount of base are crucial for reactions involving acidic protons or acting as acid scavengers acs.org.

Optimization studies can be performed using traditional one-factor-at-a-time approaches or more sophisticated methodologies like Design of Experiments (DoE) or high-throughput experimentation acs.orgresearchgate.netresearchgate.net. These systematic approaches allow for the evaluation of multiple parameters simultaneously and can reveal interactions between variables.

Catalysis in this compound Synthesis and Derivative Preparation

The field of N-sulfinylamine chemistry has seen significant advancements through the application of catalysis, particularly in the preparation of valuable aza-sulfur derivatives such as sulfinamides, sulfoximines, and sulfonimidamides. While direct catalytic synthesis routes specifically targeting N-sulfinylmethylamine (this compound) are less commonly reported in recent literature compared to its transformations, catalytic methods play a crucial role in utilizing N-sulfinylamines as versatile building blocks for more complex structures. These catalytic approaches often offer advantages over traditional methods, such as improved functional group tolerance and milder reaction conditions. blkcommodities.comfishersci.caamericanelements.com

Catalysis in N-sulfinylamine chemistry can broadly be categorized into metal catalysis and organocatalysis, along with emerging photocatalytic methods. These catalytic systems facilitate the formation of new bonds, primarily C-S and C-N bonds, by activating the N=S=O moiety of the sulfinylamine substrate.

Metal Catalysis

Transition metal catalysts have proven effective in promoting reactions involving N-sulfinylamines. Nickel catalysis, for instance, has been employed in the addition of aryl boroxines to N-sulfinylamines, such as N-sulfinyltritylamine (Tr-NSO), leading to the formation of sulfinamide salts. blkcommodities.comamericanelements.comwikipedia.org These reactions often utilize commercially available nickel salts and ligands, highlighting their practicality. blkcommodities.com

Palladium catalysis represents another significant approach, enabling the synthesis of sulfinamides from aryl and alkenyl (pseudo)halides and N-sulfinylamines. fishersci.caamericanelements.comnih.gov This method avoids the use of highly reactive preformed organometallic reagents, allowing for broader substrate scope and tolerance of various functional groups, including protic and electrophilic moieties. fishersci.caamericanelements.com Optimized conditions for palladium-catalyzed reactions have been reported, utilizing catalysts like SPhos Pd G3 with reductants such as HCO₂Cs in solvents like 1,4-dioxane. fishersci.caamericanelements.com These reactions can be performed on a gram scale with reduced catalyst loading. americanelements.com

Iron catalysis has also emerged as a valuable tool, particularly in photochemical transformations. An iron-catalyzed photochemical sulfinamidation of hydrocarbons with N-sulfinylamines has been developed, utilizing FeCl₃ as the catalyst under light irradiation. americanelements.comamericanelements.com This approach allows for the direct use of readily available hydrocarbons as starting materials, offering a simpler operation compared to methods requiring prefunctionalized substrates. americanelements.comamericanelements.com

Organocatalysis and Photocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, provides metal-free alternatives for activating N-sulfinylamines. Recent research has demonstrated organo-photocatalyzed methods for sulfinamide synthesis, employing N-sulfinylamines and Csp³ radical precursors under light irradiation. americanelements.comwikipedia.orgsarchemlabs.com These methods can effectively incorporate various alkyl fragments into sulfinamides. americanelements.com Additionally, organocatalytic asymmetric sulfinylation reactions have been developed, utilizing chiral organic catalysts to access enantioenriched sulfinamides from sulfinate salts. wikipedia.orgsarchemlabs.com

While not directly involving this compound itself, related N-sulfinyl imines can be synthesized using organocatalysts like pyrrolidine, which facilitates condensation reactions between carbonyl compounds and sulfinamides under mild, metal-free conditions. Titanium(IV) ethoxide (Ti(OEt)₄) has also been used as a catalyst in microwave-promoted condensation reactions for the synthesis of N-(tert-butylsulfinyl)imines.

These catalytic methodologies highlight the increasing sophistication in manipulating N-sulfinylamine substrates for the efficient and selective construction of diverse sulfur-containing organic molecules, many of which are of interest in medicinal and agrochemical applications. blkcommodities.comamericanelements.comnih.gov The ability to utilize more stable and readily available N-sulfinylamine reagents, such as Tr-NSO and TIPS-NSO, in conjunction with catalytic systems further expands the synthetic utility of this class of compounds. fishersci.caamericanelements.comwikipedia.orgsarchemlabs.com

Selected Catalytic Reactions in N-Sulfinylamine Chemistry

| Reaction Type | N-Sulfinylamine Substrate | Catalyst(s) | Conditions | Product Type | Key Finding/Outcome |

| Addition of Aryl Boroxines | N-Sulfinyltritylamine (Tr-NSO) | Ni(II) salt, Chiral bisoxazoline ligand | Solvent, Temperature | Sulfinamide | Asymmetric synthesis with high enantioselectivity. wikipedia.org |

| Addition of Aryl/Alkenyl (pseudo)halides | N-Triisopropylsilyl sulfinylamine (TIPS-NSO) | SPhos Pd G3, HCO₂Cs | 1,4-dioxane, 75 °C, 18 h | Sulfinamide | Mild conditions, broad functional group tolerance. fishersci.caamericanelements.com |

| Photochemical Sulfinamidation of Hydrocarbons | N-Sulfinylamines | FeCl₃, Photocatalyst (e.g., meso-Tetraphenyl chlorin) | Acetonitrile, LED irradiation, Room Temp. | Sulfinamide | Direct use of hydrocarbons, scalable. americanelements.comamericanelements.com |

| Organo-photocatalyzed Sulfinamide Synthesis | N-Sulfinylamines | Organo-photocatalyst (e.g., TPP) | 1,2-dichloroethane, White LEDs | Sulfinamide | Incorporation of alkyl fragments via Csp³ radicals. americanelements.comwikipedia.orgsarchemlabs.com |

| Asymmetric Sulfinylation of Sulfinate Salts | N/A (Sulfinate salts used) | Chiral 4-arylpyridine N-oxide (ArPNO) | Solvent, Conditions | Sulfinamide | Enantioselective access to sulfinamides. wikipedia.orgsarchemlabs.com |

| Condensation with Carbonyl Compounds | Sulfinamide (for N-sulfinyl imines) | Pyrrolidine | Solvent-free, Mild conditions | N-Sulfinyl Imine | Biomimetic method, high yields. |

| Microwave-promoted Condensation with Carbonyls | (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄ | Solvent-free, Microwave irradiation | N-(tert-Butylsulfinyl)imine | Optically pure products, short reaction times. |

Molecular Mechanistic Investigations of Nsci Biochemical Interactions

Characterization of NSCI's Target Binding and Inhibition

This compound exerts its biological effects through direct interaction with and inhibition of target enzymes, most notably caspase-3. Characterizing this interaction involves understanding the kinetics of inhibition and the specificity of this compound across different caspase family members.

Inhibition Kinetics of Caspase-3 by this compound

Detailed kinetic parameters such as Ki, Km, and Vmax specifically for the inhibition of caspase-3 by this compound are not extensively reported in the immediately available literature. Studies on other caspase inhibitors have employed stopped-flow fluorescence assays to determine individual kinetic parameters and propose multi-step kinetic mechanisms involving rapid equilibrium steps followed by inactivation researchgate.net. While this compound is known to inhibit caspase-3 activity, the precise kinetic mechanism (e.g., competitive, non-competitive, uncompetitive) by which it interacts with caspase-3 requires further dedicated kinetic studies to be fully elucidated. However, investigations into a class of allosteric caspase inhibitors, which share structural features distinct from peptide inhibitors, have indicated a non-competitive or partial non-competitive mechanism characterized by a decrease in Vmax and a relatively constant Km for caspase-3 nih.gov. This suggests that non-peptide inhibitors like this compound might not directly compete with the substrate for the active site in the same manner as peptide-based inhibitors.

Specificity Profiling of this compound Across Caspase Family Members

This compound has been characterized as a selective inhibitor of caspase-3. researchgate.netmdpi.com Studies have evaluated its inhibitory potency against other caspases to determine its specificity profile. The inhibitory activity is typically measured by IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

Based on available data, this compound demonstrates potent inhibition of caspase-3 and caspase-7, while showing significantly lower potency against other caspases such as caspase-1, caspase-6, and caspase-8. chemsrc.com

| Caspase | IC₅₀ (nM) |

| Caspase-3 | 14.5 ± 1.6 |

| Caspase-7 | 21.8 ± 3.5 |

| Caspase-6 | >5000 |

| Caspase-1 | >10000 |

| Caspase-8 | >50000 |

Data derived from chemsrc.com.

This specificity profile indicates that this compound is a potent inhibitor of the effector caspases, particularly caspase-3 and caspase-7, with considerably less activity against the initiator caspases (caspase-8, caspase-9, caspase-1) and other executioners like caspase-6. nih.govchemsrc.comcellsignal.com

Molecular Basis of this compound-Enzyme Recognition and Allosteric Modulation

Understanding how this compound interacts with caspase-3 at the molecular level is crucial for elucidating its inhibitory mechanism. This involves investigating the specific binding sites and any conformational changes induced upon binding.

Ligand-Protein Interaction Studies of this compound

While detailed atomic-level interaction data specifically for this compound bound to caspase-3 is not extensively detailed in the public domain within the search results, studies on related isatin (B1672199) sulfonamide inhibitors have provided insights into their binding mode. Crystal structures of caspase-3 in complex with isatin sulfonamide inhibitors, a class that includes this compound, suggest that these compounds interact primarily with the S2 subsite of caspase-3. researchgate.net This is in contrast to many peptide-based caspase inhibitors that target the S1 subsite, which has a stringent requirement for an aspartic acid residue at the P1 position of the substrate. researchgate.netrcsb.org The interaction with the S2 subsite suggests a distinct mode of recognition for this class of nonpeptide inhibitors. researchgate.net

General ligand-protein interaction studies often involve techniques like X-ray crystallography and molecular docking to identify key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). scielo.orgwikipedia.orgrcsb.org While a specific crystal structure of this compound bound to caspase-3 and a detailed list of interacting residues were not found, the information regarding isatin sulfonamide inhibitors binding to the S2 subsite provides a strong indication of this compound's likely interaction site. researchgate.net Some studies on other caspase inhibitors have also explored binding at secondary or allosteric sites, such as the dimerization interface of caspases, which can influence catalytic activity. nih.govresearchgate.netpdbj.org

Conformational Changes Induced by this compound Binding

Ligand binding to an enzyme can induce conformational changes that affect enzyme activity. nih.govselleckchem.comresearchgate.net For caspases, conformational changes in active site loops (L1-L4 and L2') are known to be associated with activation and substrate binding. pdbj.org Studies on the binding of various inhibitors to caspase-3 have revealed induced conformational changes, such as the rotation of the Tyr204 side chain, which can impact the architecture of the active site subsites. nih.gov

Cellular Pathway Perturbations by this compound at the Molecular Level

The primary molecular consequence of this compound's interaction with caspase-3 is the inhibition of caspase-3 enzymatic activity. Since caspase-3 is a key executioner caspase in the apoptotic cascade, its inhibition by this compound perturbs cellular pathways that rely on caspase-3-mediated protein cleavage. researchgate.netnih.govscielo.orgwikipedia.orgcellsignal.comscielo.org.co

Caspase-3 is responsible for cleaving a wide range of cellular substrates, including structural proteins, DNA repair enzymes (such as PARP), and regulators of cell cycle and signaling pathways. cellsignal.comscielo.org.co By inhibiting caspase-3, this compound can prevent the proteolytic degradation of these substrates, thereby blocking the dismantling phase of apoptosis and inhibiting apoptotic cell death. researchgate.netelifesciences.orgwarf.org

Recent research has also highlighted the involvement of caspase-3 in non-apoptotic cellular processes, including certain forms of regulated cell death like pyroptosis. nih.govwikipedia.org Studies have shown that this compound can block cell death pathways that involve caspase-3 activation. For instance, this compound was found to inhibit DeFer-2-induced cell death, which is mediated by iron ion-caspase-3-dependent pyroptosis. nih.gov In this pathway, DeFer-2 treatment leads to increased levels of cleaved caspase-3, a process that is suppressed by this compound. nih.gov This demonstrates this compound's ability to interfere with specific molecular events in cell death pathways by inhibiting caspase-3 cleavage or activity, thereby preventing downstream executioner functions like the cleavage and activation of Gasdermin E (GSDME), a key mediator of pyroptosis. nih.gov

Molecular Mechanisms of Apoptosis Modulation by this compound

This compound functions primarily as a selective inhibitor of caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for cleaving various cellular substrates that lead to the characteristic morphological and biochemical changes of apoptosis. nih.govchemspider.comwikipedia.orgropethis compound.org By selectively inhibiting caspase-3, this compound interferes with this crucial step in the programmed cell death cascade.

Research has utilized this compound as an apoptosis inhibitor in various cellular contexts. For instance, it has been employed to investigate its effects on caspase-9 activity in cultured tick cells. Caspase-9 is an initiator caspase involved in the intrinsic apoptotic pathway, which leads to the activation of executioner caspases like caspase-3. chemspider.comwikipedia.orgropethis compound.org The use of this compound in such studies helps to delineate the roles of different caspases in specific biological processes. Additionally, this compound has been used as an apoptosis inhibitor in terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assays to study anti-CD3-induced apoptosis in cluster of differentiation 4 (CD4+) and cluster of differentiation 8 (CD8+) T cells from pleural effusions, mononuclear cells (PEMCs). This application highlights its utility in studying apoptosis in specific cell types and in the context of immune responses.

Research Applications of this compound in Molecular Cell Biology Studies

This compound's primary documented application in molecular cell biology studies revolves around its function as a selective inhibitor of caspase-3, making it a valuable tool for dissecting apoptotic pathways.

This compound as a Probe for Metabolic Pathway Research

Based on the currently available search results for the chemical compound this compound (CAS 87224-32-5), there is no specific information detailing its use or application as a probe for metabolic pathway research. Research in metabolic pathways often involves tracing metabolites, studying enzyme activity, or analyzing metabolic fluxes using various techniques and probes. While this compound's influence on cellular processes like apoptosis could indirectly impact cellular metabolism, its direct application as a tool for specifically probing metabolic pathways is not described in the provided literature.

Advanced Analytical and Structural Elucidation Methodologies for Nsci

Chromatographic Methods for NSCI Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the compound this compound (CAS 872254-32-5), HPLC is employed as a method for assessing its purity. Analysis by HPLC has indicated a purity of ≥97% for solid forms of this compound. labsolu.cauni.lu This demonstrates the utility of HPLC in the quality control and characterization of this compound.

HPLC has also been utilized in analytical methods involving compounds abbreviated as "this compound" in other contexts. For instance, 2-naphthalenesulfonyl chloride, also referred to by the abbreviation this compound in some studies, has been used in pre-column derivatization for the HPLC analysis of spectinomycin (B156147). mims.com This method involved reacting the secondary amines of spectinomycin with 2-naphthalenesulfonyl chloride to form a derivative detectable by UV at 254 nm, followed by chromatography on a normal-phase silica (B1680970) column. mims.com While this application pertains to a different chemical entity also referred to as this compound, it highlights the versatility of HPLC, often coupled with derivatization, in analyzing various compounds, including those structurally related or analyzed using reagents with similar abbreviations.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation power of UPLC with the sensitive detection and identification capabilities of mass spectrometry, making it suitable for analyzing complex mixtures. While the specific chemical compound this compound (CAS 872254-32-5) has been utilized as a pharmacological inhibitor in studies that employed LC-MS/MS analysis for other purposes, such as analyzing peptides or biomarkers wikipedia.org, detailed UPLC-MS methodologies specifically for the analysis of this compound itself in complex mixtures were not extensively described in the consulted literature.

LC-MS techniques in general are powerful tools for identifying and characterizing diverse compounds within complex biological or chemical matrices, as demonstrated in studies analyzing plant metabolites fishersci.ie and quantifying proteins via spectral counting (referred to as this compound in that specific context). The application of UPLC-MS to samples containing this compound would typically involve optimizing chromatographic conditions for its separation and using mass spectrometry to detect and identify the compound based on its molecular weight and fragmentation pattern.

Quantitative Analytical Techniques for this compound Concentration and Yield Determination

Quantitative analytical techniques are essential for determining the concentration of this compound in solutions or samples and for assessing reaction yields during its synthesis or use in experiments. The HPLC assay indicating a purity of ≥97% for this compound is a quantitative application of chromatography, providing a measure of the proportion of the target compound in a sample. labsolu.cauni.lu

While the term "quantitative" appeared in the search results in various contexts, including descriptions of university courses focused on quantitative methods in science and the development of a spectral classification index (this compound) for quantitative detection, direct detailed quantitative methods specifically for determining the concentration or reaction yield of the chemical compound this compound (CAS 872254-32-5) beyond the purity assay by HPLC were not prominently featured in the search findings. Quantitative analysis of this compound in research settings would typically involve validated chromatographic methods (like HPLC) with appropriate calibration standards.

In Situ Monitoring Techniques for this compound Reaction Progress

In situ monitoring techniques allow for the real-time observation of chemical reactions without the need for sample removal and preparation. This provides valuable kinetic and mechanistic information. The consulted literature mentioned in situ monitoring in the context of various chemical processes, such as observing crystal formation on membrane surfaces, monitoring chemical reactions at solid-water interfaces, and guiding the synthesis of 2-dimensional materials.

However, specific applications of in situ monitoring techniques for tracking the reaction progress of the chemical compound this compound (CAS 872254-32-5), such as during its synthesis or in biological assays where it acts as an inhibitor, were not detailed in the search results. Techniques like in situ spectroscopy (e.g., IR or NMR) or online chromatography could potentially be adapted to monitor reactions involving this compound, but their specific application to this compound was not described.

Theoretical and Computational Chemistry Approaches to Nsci Research

Quantum Mechanical (QM) Calculations for NSCI Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules wikipedia.org. These methods solve the Schrödinger equation to describe the distribution of electrons within a molecule, providing insights into properties such as molecular geometry, charge distribution, bond energies, and spectroscopic characteristics wikipedia.org. QM calculations can be applied to study the electronic properties of this compound, including its frontier molecular orbitals, electrostatic potential surface, and potential reaction pathways. While no specific QM studies on this compound were found in the search results, such calculations could theoretically be used to understand the electronic factors governing its interaction with caspase-3 and predict its chemical behavior. Different levels of theory, from semi-empirical methods to more computationally intensive ab initio and Density Functional Theory (DFT) approaches, can be employed depending on the desired accuracy and the size of the system wikipedia.org.

Molecular Dynamics (MD) Simulations for this compound Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility and dynamics of molecules over time mpg.deelifesciences.orgplos.orgbiorxiv.org. By simulating the movement of atoms and molecules based on classical mechanics, MD can provide information about the accessible conformations of a compound in different environments, such as in solution or bound to a protein target mpg.deplos.org. For this compound, MD simulations could be used to study its conformational preferences in isolation or when interacting with caspase-3. This is particularly relevant given the molecule's flexible regions, such as the pyrrolidine (B122466) ring and the linkers connecting the indole-2,3-dione, sulfonyl, and methoxybenzyl/pyridinyloxymethyl groups nih.govyoutube.comresearchgate.net. Understanding the dynamic conformational landscape is crucial for comprehending how this compound binds to its target and the potential impact of structural modifications on its activity elifesciences.orgbiorxiv.org. While general applications of MD in exploring conformational landscapes are discussed in the literature mpg.deelifesciences.orgplos.orgbiorxiv.org, specific MD simulations for this compound were not found in the search results.

Computational Modeling of this compound-Target Interactions (e.g., Docking, Binding Free Energy Calculations)

Computational modeling of ligand-target interactions, particularly through techniques like molecular docking and binding free energy calculations, is a cornerstone of structure-based drug design nih.govresearchgate.netscielo.org.mxd-nb.infofrontiersin.org. Molecular docking predicts the preferred binding orientation (pose) and affinity of a small molecule ligand, such as this compound, within the binding site of a target protein, like caspase-3 nih.govscielo.org.mxd-nb.info. Binding free energy calculations provide a more rigorous thermodynamic assessment of the strength of the interaction researchgate.netd-nb.infofrontiersin.org. The fact that molecular modeling studies were involved in the development of N-benzylisatin sulfonamide analogues, including this compound, as caspase-3 inhibitors chemsrc.com strongly suggests that docking and potentially binding free energy calculations were employed to understand how these compounds interact with the enzyme and to guide structural modifications aimed at improving potency and selectivity. These methods can help identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between this compound and residues in the caspase-3 active site.

Machine Learning and Artificial Intelligence Applications in this compound-Related Chemistry

Machine learning (ML) and Artificial Intelligence (AI) are increasingly being applied in various areas of chemistry and drug discovery, including the analysis of chemical data, prediction of molecular properties, and optimization of chemical structures youtube.comfrontiersin.orgnih.gov. While no specific applications of ML or AI directly involving this compound (CAS 872254-32-5) were found in the search results, these techniques hold significant potential for this compound-related research.

Predictive Modeling for this compound Structure-Activity Relationships

Predictive modeling, often utilizing ML algorithms, is a key aspect of Structure-Activity Relationship (SAR) studies frontiersin.orgcollaborativedrug.comnih.govnih.gov. SAR aims to establish a correlation between the structural features of a series of compounds and their biological activity frontiersin.orgcollaborativedrug.com. Given that this compound is part of a series of caspase-3 inhibitors chemsrc.com, predictive SAR models could be developed using data from the activities of various N-benzylisatin sulfonamide analogues. These models can help predict the activity of new, untested analogues and identify structural motifs that are crucial for potent caspase-3 inhibition. ML techniques like regression and classification algorithms can be trained on experimental activity data and molecular descriptors to build these predictive models frontiersin.orgnih.gov.

Data-Driven Approaches for this compound Scaffold Optimization

Data-driven approaches, often powered by AI and ML, can be applied to the optimization of chemical scaffolds youtube.comarxiv.org. In the context of this compound, the core indole-2,3-dione sulfonamide structure can be considered a scaffold nih.govyoutube.comresearchgate.net. Data-driven methods could analyze large datasets of compounds with similar scaffolds and their associated biological activities to identify promising areas for structural modification to enhance desired properties, such as potency, selectivity, or pharmacokinetic profiles. These approaches can help prioritize which analogues to synthesize and test experimentally, accelerating the optimization process. While general concepts of data-driven approaches in portfolio optimization exist arxiv.org, specific applications to this compound scaffold optimization were not found.

Emerging Research Frontiers and Future Directions for Nsci Chemical Research

Development of Sustainable and Green Synthesis Strategies for NSCI

The synthesis of complex organic molecules like this compound often involves multiple steps and the use of various reagents and solvents. While specific details regarding the green synthesis of this compound (CAS 872254-32-5) are not extensively documented in the provided search results, the broader field of green chemistry in pharmaceutical synthesis is a significant area of research focus ijpsonline.com. Green synthesis aims to minimize or eliminate the use and generation of hazardous substances, employing environmentally friendly alternatives such as water or other benign solvents, renewable feedstocks, and energy-efficient processes nih.govbiorxiv.orgsioc-journal.cn.

Future directions in the synthesis of this compound are likely to involve the exploration and implementation of more sustainable methodologies. This could include developing catalytic routes that reduce waste, utilizing biocatalysts or organocatalysts, employing microwave or sonochemical synthesis to lower reaction times and energy consumption, and designing synthetic pathways that incorporate principles of atom economy. nih.govfrontiersin.orgmdpi.com Applying these green chemistry principles to the synthesis of this compound could lead to more cost-effective and environmentally benign production methods, aligning with the growing global emphasis on sustainable chemical processes. Research into green methods for synthesizing related indole (B1671886) and indane-1,3-dione scaffolds, which form part of the this compound structure, indicates the potential for adapting such approaches sioc-journal.cnmdpi.comacs.org.

Advanced Mechanistic Elucidation of this compound's Broader Biochemical Impact

This compound is characterized by its selective inhibitory activity against caspase-3 researchgate.netresearchgate.net. The primary recognized biochemical impact of this compound is the inhibition of caspase-3-mediated apoptosis. However, caspase-3 is increasingly understood to have roles beyond the execution of cell death, influencing processes such as cell survival, proliferation, and differentiation nih.govfrontiersin.org. Research is ongoing to fully elucidate these non-apoptotic functions of caspase-3 and the specific mechanisms by which inhibitors like this compound might influence them.

Advanced mechanistic studies for this compound could involve detailed investigations into its binding kinetics and thermodynamics with caspase-3, potentially revealing nuances of its interaction beyond simple competitive inhibition. biorxiv.orgbiorxiv.orgbiorxiv.org Furthermore, exploring the impact of this compound on the cleavage of specific caspase-3 substrates involved in non-apoptotic pathways could shed light on its broader cellular effects. nih.gov Understanding how this compound's interaction with caspase-3 might be modulated by post-translational modifications of the enzyme or interaction with other cellular proteins, such as members of the IAP family like XIAP, represents another important research avenue. embopress.orgmdpi.complos.org Such studies would provide a more comprehensive picture of this compound's biochemical profile and its potential influence on diverse cellular processes.

Integration of Multi-Omics Data in this compound Research

Multi-omics approaches, which integrate data from multiple biological layers such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding complex biological systems and disease states. tandfonline.comnih.govgoogle.com While specific multi-omics studies on this compound were not found in the provided literature, this integrated approach holds significant promise for future research on caspase-3 inhibitors.

Applying multi-omics to study the cellular response to this compound treatment could provide a holistic view of its impact. Transcriptomics could reveal changes in gene expression pathways, proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could highlight shifts in cellular metabolic profiles. tandfonline.comnih.govgoogle.com Integrating these data sets could help to identify biomarkers of response or resistance to this compound, uncover previously unknown cellular pathways affected by caspase-3 inhibition, and provide insights into the complex interplay between apoptosis and other cellular processes in the presence of the inhibitor. google.com This is particularly relevant in diseases where caspase-3 dysregulation is implicated, such as cancer and neurodegenerative disorders. tandfonline.comnih.govbiorxiv.orgthno.org

Novel Computational Design and Discovery Methodologies for this compound-like Compounds

Computational methodologies play a crucial role in modern drug discovery and design, enabling the prediction of molecular properties, simulation of protein-ligand interactions, and the virtual screening of large chemical libraries. ijpsonline.combenthamdirect.comresearchgate.netacs.org Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been extensively used in the design and optimization of caspase-3 inhibitors. ijpsonline.combiorxiv.orgbiorxiv.orgbiorxiv.orgbenthamdirect.comresearchgate.netrcsb.org

Future research will increasingly leverage advanced computational techniques, including artificial intelligence (AI) and machine learning (ML), for the design and discovery of novel this compound-like compounds. acs.orgmdpi.com These methods can analyze vast amounts of biological and chemical data to identify potential new chemical scaffolds, predict binding affinities and selectivity profiles, and optimize molecular structures for desired properties such as potency and reduced off-target effects. ijpsonline.combiorxiv.orgmdpi.combenthamdirect.com Computational approaches can also be used to explore the potential interaction of this compound and its analogs with different caspase subtypes or other proteins, guiding the synthesis of more selective inhibitors. biorxiv.orgbiorxiv.orgmdpi.comrcsb.org The integration of computational design with experimental validation will be key to efficiently discovering the next generation of caspase-3 inhibitors.

Exploration of Undiscovered Biochemical Interaction Modalities of this compound

This compound is known to inhibit caspase-3 by binding to its active site, specifically interacting with the S2 subsite researchgate.net. This represents a direct, competitive or potentially non-competitive, interaction modality at the enzyme's active site. biorxiv.orgbiorxiv.org However, the possibility of other, undiscovered biochemical interaction modalities exists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.